NU7026

Catalog No.
S548530
CAS No.
154447-35-5
M.F
C17H15NO3
M. Wt
281.30 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU7026

CAS Number

154447-35-5

Product Name

NU7026

IUPAC Name

2-morpholin-4-ylbenzo[h]chromen-4-one

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C17H15NO3/c19-15-11-16(18-7-9-20-10-8-18)21-17-13-4-2-1-3-12(13)5-6-14(15)17/h1-6,11H,7-10H2

InChI Key

KKTZALUTXUZPSN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-(morpholin-4-yl)benzo(h)chromen-4-one, NU 7026, NU-7026, NU7026

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Description

The exact mass of the compound 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is 281.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of organic heterotricyclic compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibitor of DNA-dependent Protein Kinase (DNA-PK)

2-(Morpholin-4-yl)-benzo[h]chromen-4-one, also known as NU7026, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-benzo_h_chromen-4-one. DNA-PK is a critical enzyme involved in the repair of double-strand DNA breaks, a type of DNA damage that can lead to cell death and cancer development ). By inhibiting DNA-PK, NU7026 has the potential to be a therapeutic agent for cancer treatment.

Molecular Structure Analysis

The key feature of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is its tricyclic structure []. It consists of a fused benzopyranone ring system, where a benzene ring is linked to a chromene ring (containing an oxygen atom). Attached to the second carbon of the chromene ring is a morpholine group, a five-membered heterocycle containing a nitrogen atom and an oxygen atom [].


Chemical Reactions Analysis

Specific details regarding the synthesis of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one are not readily available in scientific literature. However, general synthetic routes for benzopyranones involve reactions like cyclization and condensation between various starting materials [].

The decomposition pathways for this compound are also not documented in available scientific research.


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, such as melting point, boiling point, and solubility, is currently limited in scientific publications.

The mechanism of action of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is under investigation [, ]. Studies suggest potential antioxidant and antiproliferative activities [, ]. However, more research is required to elucidate the specific mechanisms by which it interacts with biological systems.

Information regarding the safety hazards of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is scarce in scientific literature. As a general precaution, standard laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Exact Mass

281.10519334 g/mol

Monoisotopic Mass

281.10519334 g/mol

Heavy Atom Count

21

Appearance

yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DJ7RQT66H6

Wikipedia

NU-7026

Dates

Modify: 2023-08-15
1: Tu Y, Yang B, Ji C, Yang Z, Gu H, Lu CC, Wang R, Su ZL, Chen B, Sun WL, Xia JP, Bi ZG, He L. DNA-dependent protein kinase catalytic subunit (DNA-PKcs)-SIN1 association mediates ultraviolet B (UVB)-induced Akt Ser-473 phosphorylation and skin cell survival. Mol Cancer. 2013 Dec 24;12(1):172. [Epub ahead of print] PubMed PMID: 24365180.
2: Tichy A, Durisova K, Salovska B, Pejchal J, Zarybnicka L, Vavrova J, Dye NA, Sinkorova Z. Radio-sensitization of human leukaemic MOLT-4 cells by DNA-dependent protein kinase inhibitor, NU7441. Radiat Environ Biophys. 2013 Oct 8. [Epub ahead of print] PubMed PMID: 24100951.
3: Chiang JH, Yang JS, Lu CC, Hour MJ, Liu KC, Lin JH, Lee TH, Chung JG. Effect of DNA damage response by quinazolinone analogue HMJ-38 on human umbilical vein endothelial cells: Evidence for γH2A.X and DNA-PK-dependent pathway. Hum Exp Toxicol. 2013 Sep 23. [Epub ahead of print] PubMed PMID: 24064905.
4: Zhou X, Zhang X, Xie Y, Tanaka K, Wang B, Zhang H. DNA-PKcs inhibition sensitizes cancer cells to carbon-ion irradiation via telomere capping disruption. PLoS One. 2013 Aug 27;8(8):e72641. doi: 10.1371/journal.pone.0072641. PubMed PMID: 24013362; PubMed Central PMCID: PMC3754927.
5: Bee L, Fabris S, Cherubini R, Mognato M, Celotti L. The efficiency of homologous recombination and non-homologous end joining systems in repairing double-strand breaks during cell cycle progression. PLoS One. 2013 Jul 11;8(7):e69061. doi: 10.1371/journal.pone.0069061. Print 2013. PubMed PMID: 23874869; PubMed Central PMCID: PMC3708908.
6: Li Y, Wang X, Yue P, Tao H, Ramalingam SS, Owonikoko TK, Deng X, Wang Y, Fu H, Khuri FR, Sun SY. Protein phosphatase 2A and DNA-dependent protein kinase are involved in mediating rapamycin-induced Akt phosphorylation. J Biol Chem. 2013 May 10;288(19):13215-24. doi: 10.1074/jbc.M113.463679. Epub 2013 Mar 27. PubMed PMID: 23536185; PubMed Central PMCID: PMC3650361.
7: Okazawa S, Furusawa Y, Kariya A, Hassan MA, Arai M, Hayashi R, Tabuchi Y, Kondo T, Tobe K. Inactivation of DNA-dependent protein kinase promotes heat-induced apoptosis independently of heat-shock protein induction in human cancer cell lines. PLoS One. 2013;8(3):e58325. doi: 10.1371/journal.pone.0058325. Epub 2013 Mar 11. PubMed PMID: 23505488; PubMed Central PMCID: PMC3594312.
8: Weingeist DM, Ge J, Wood DK, Mutamba JT, Huang Q, Rowland EA, Yaffe MB, Floyd S, Engelward BP. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors. Cell Cycle. 2013 Mar 15;12(6):907-15. doi: 10.4161/cc.23880. Epub 2013 Feb 19. PubMed PMID: 23422001; PubMed Central PMCID: PMC3637349.
9: You H, Kong MM, Wang LP, Xiao X, Liao HL, Bi ZY, Yan H, Wang H, Wang CH, Ma Q, Liu YQ, Bi YY. Inhibition of DNA-dependent protein kinase catalytic subunit by small molecule inhibitor NU7026 sensitizes human leukemic K562 cells to benzene metabolite-induced apoptosis. J Huazhong Univ Sci Technolog Med Sci. 2013 Feb;33(1):43-50. doi: 10.1007/s11596-013-1069-z. Epub 2013 Feb 8. PubMed PMID: 23392706.
10: Urushihara Y, Kobayashi J, Matsumoto Y, Komatsu K, Oda S, Mitani H. DNA-PK inhibition causes a low level of H2AX phosphorylation and homologous recombination repair in Medaka (Oryzias latipes) cells. Biochem Biophys Res Commun. 2012 Dec 14;429(3-4):131-6. doi: 10.1016/j.bbrc.2012.10.128. Epub 2012 Nov 7. PubMed PMID: 23142596.

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